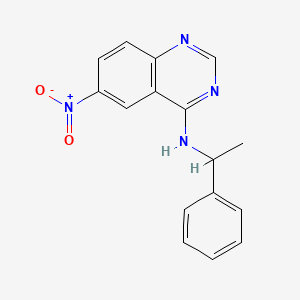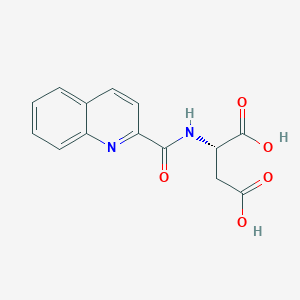
(S)-2-(Quinoline-2-carboxamido)succinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Quinoline-2-carboxamido)succinic acid is a chiral compound that features a quinoline moiety attached to a succinic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Quinoline-2-carboxamido)succinic acid typically involves the coupling of quinoline-2-carboxylic acid with a succinic acid derivative. One common method is the use of peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Quinoline-2-carboxamido)succinic acid can undergo various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The succinic acid moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated succinic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-2-(Quinoline-2-carboxamido)succinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable for studying stereoselective processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its quinoline moiety is known for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of (S)-2-(Quinoline-2-carboxamido)succinic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-2-carboxylic acid: Lacks the succinic acid moiety.
Succinic acid: Lacks the quinoline moiety.
®-2-(Quinoline-2-carboxamido)succinic acid: The enantiomer of the compound.
Uniqueness
(S)-2-(Quinoline-2-carboxamido)succinic acid is unique due to its combination of a quinoline moiety with a chiral succinic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
168172-61-0 |
|---|---|
Formule moléculaire |
C14H12N2O5 |
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
(2S)-2-(quinoline-2-carbonylamino)butanedioic acid |
InChI |
InChI=1S/C14H12N2O5/c17-12(18)7-11(14(20)21)16-13(19)10-6-5-8-3-1-2-4-9(8)15-10/h1-6,11H,7H2,(H,16,19)(H,17,18)(H,20,21)/t11-/m0/s1 |
Clé InChI |
XSTGJOKRGAVFTD-NSHDSACASA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


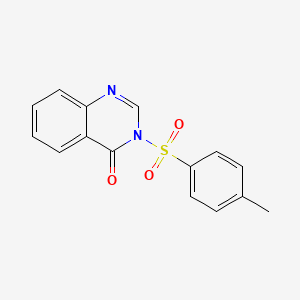


![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)
![6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B11836710.png)
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one dihydrochloride](/img/structure/B11836712.png)




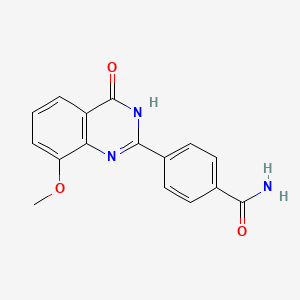
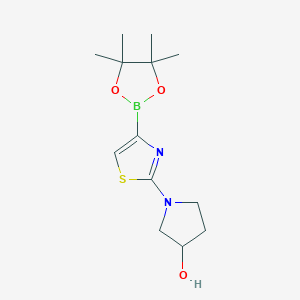
![N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11836752.png)
